molecular formula C20H19N3O6S2 B2807516 2-((2-((4-(Ethoxycarbonyl)benzyl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 708281-26-9

2-((2-((4-(Ethoxycarbonyl)benzyl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B2807516
CAS No.: 708281-26-9
M. Wt: 461.51
InChI Key: HHSGBEFVLFHAKG-UHFFFAOYSA-N
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Description

2-((2-((4-(Ethoxycarbonyl)benzyl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid is a structurally complex heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a thiophene ring. Key substituents include:

  • A 5-methyl group at position 3.
  • A 4-oxo-3,4-dihydro moiety, contributing to hydrogen-bonding interactions.
  • A thioether-linked side chain at position 2, comprising a 4-(ethoxycarbonyl)benzylamino group connected via a glyoxylamide spacer.

Thieno[2,3-d]pyrimidine derivatives are well-documented for their antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis . The ethoxycarbonylbenzyl substituent in this compound may modulate lipophilicity and membrane penetration, while the carboxylic acid group at position 6 facilitates interactions with bacterial enzymes such as tRNA methyltransferases (e.g., TrmD) .

Properties

IUPAC Name

2-[2-[(4-ethoxycarbonylphenyl)methylamino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6S2/c1-3-29-19(28)12-6-4-11(5-7-12)8-21-13(24)9-30-20-22-16(25)14-10(2)15(18(26)27)31-17(14)23-20/h4-7H,3,8-9H2,1-2H3,(H,21,24)(H,26,27)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSGBEFVLFHAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=C(S3)C(=O)O)C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-((4-(ethoxycarbonyl)benzyl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid belongs to a class of thieno[2,3-d]pyrimidine derivatives that have garnered interest for their potential biological activities, particularly in the fields of oncology and diabetes. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Structure and Synthesis

The compound features a complex structure characterized by a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties. The synthesis typically involves cyclization reactions of 2-aminothiophene derivatives with various electrophiles, including ethyl cyanoformate and other carboxylic acid derivatives .

Antitumor Activity

Recent studies have highlighted the antitumor potential of thieno[2,3-d]pyrimidine derivatives. For instance, similar compounds have shown significant antiproliferative effects against various cancer cell lines. One study reported that certain derivatives exhibited IC50 values as low as 0.55 μM against SU-DHL-6 lymphoma cells, indicating potent antitumor activity . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell migration.

CompoundCell LineIC50 (μM)CC50 (μM)
12eSU-DHL-60.5515.09
12eK5621.68-

Antidiabetic Activity

Another area of interest is the compound's potential in diabetes management. Thieno[2,3-d]pyrimidine derivatives have been investigated for their ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis. A related study found that modifications to the thieno[2,3-d]pyrimidine scaffold enhanced β-cell protective activity, achieving EC50 values as low as 0.1 μM . This suggests that such compounds could serve as therapeutic agents for Type 2 diabetes by preserving β-cell function.

The biological activity of these compounds is often linked to their ability to inhibit key enzymes involved in cancer progression and diabetes pathology. For example, some thieno[2,3-d]pyrimidines act as inhibitors of EZH2, a histone methyltransferase implicated in cancer cell proliferation and survival . Other studies suggest they may modulate pathways involved in ER stress response, thereby improving cellular resilience against stressors typical in diabetic conditions .

Case Studies

Several case studies have documented the synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives:

  • Antitumor Efficacy : A series of novel derivatives were synthesized and tested against multiple cancer cell lines (e.g., H358 and H1703), showing promising results with significant reductions in cell viability at low concentrations.
  • Diabetes Models : In animal models of Type 2 diabetes, compounds related to this class demonstrated improved glucose tolerance and reduced markers of β-cell dysfunction when administered over a specified duration.

Scientific Research Applications

  • Antimicrobial Properties :
    • Compounds similar to thieno[2,3-d]pyrimidines have been reported to exhibit significant antimicrobial activity. Studies indicate that modifications in the thieno-pyrimidine scaffold can lead to enhanced efficacy against various bacterial strains and fungi. The specific compound may possess similar properties due to its structural characteristics.
  • Anticancer Activity :
    • Thieno[2,3-d]pyrimidines have been investigated for their anticancer properties. Research suggests that derivatives of this class can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The compound's ability to induce apoptosis in cancer cells could be a focus for further studies.
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, similar thieno derivatives have shown promise in inhibiting kinases or proteases that are crucial for cancer cell survival or viral replication.

Case Study 1: Antimicrobial Activity

A study published in Chemistry Africa investigated the antimicrobial effects of various thieno[2,3-d]pyrimidine derivatives. The results indicated that compounds with similar structural motifs exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The compound's potential as a lead candidate for developing new antibiotics was highlighted.

Case Study 2: Anticancer Potential

Research exploring the anticancer effects of thieno[2,3-d]pyrimidines demonstrated that these compounds could inhibit the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism of action was linked to the induction of cell cycle arrest and apoptosis through mitochondrial pathways.

Case Study 3: Enzyme Inhibition

In a study focusing on enzyme inhibition, derivatives of thieno[2,3-d]pyrimidines were assessed for their ability to inhibit specific kinases involved in cancer progression. Molecular docking studies suggested strong binding affinities between the compound and target enzymes, indicating its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

To evaluate the unique properties of this compound, it is essential to compare it with structurally related thieno[2,3-d]pyrimidine derivatives. Below is a detailed analysis:

Structural and Functional Group Comparisons

Mechanistic Insights

  • Antimicrobial Activity : The target compound’s carboxylic acid group aligns with findings in , where similar derivatives inhibited bacterial TrmD via hydrogen bonding. The ethoxycarbonylbenzyl side chain may enhance membrane permeability compared to simpler benzylamide analogs .
  • Substituent Effects : Bulky substituents (e.g., ethoxycarbonyl) can reduce activity in some cases (as seen in benzylamide derivatives), but their placement on a flexible thioether chain may mitigate steric hindrance .
  • Synthetic Accessibility: Unlike oxadiazole-containing analogs (), the target compound’s synthesis likely involves coupling 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid with a pre-functionalized thioether precursor, as described in for related alkylthio derivatives .

Q & A

Q. What are the critical considerations for scaling up synthesis while maintaining reproducibility?

  • Answer : Scale-up requires:
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression .
  • Solvent selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and ease of purification .
  • Crystallization control : Optimize cooling rates and antisolvent addition to ensure consistent crystal morphology .

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